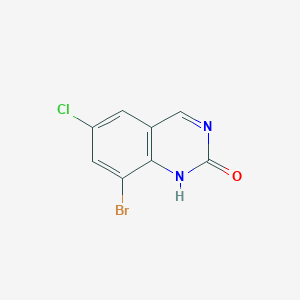

8-bromo-6-chloroquinazolin-2(1H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromo-6-chloro-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-6-2-5(10)1-4-3-11-8(13)12-7(4)6/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUTWFPMNXXGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NC(=O)N2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 8 Bromo 6 Chloroquinazolin 2 1h One and Analogues

Direct Synthesis Strategies for 8-Bromo-6-chloroquinazolin-2(1H)-one

Direct synthesis relies on the principle of constructing the quinazolinone ring from precursors that already contain the desired halogen substituents at the correct positions. This approach is often preferred as it avoids potential issues with regioselectivity in late-stage halogenation steps.

Precursor Chemistry and Starting Material Optimization

The cornerstone of a direct synthesis for 8-bromo-6-chloroquinazolin-2(1H)-one is the availability of a highly functionalized aniline or anthranilic acid derivative. The most critical precursor is 2-amino-5-bromo-3-chlorobenzoic acid . The strategic placement of the amino, bromo, and chloro groups on this starting material dictates the final substitution pattern of the quinazolinone product.

The synthesis of this key precursor often involves a multi-step sequence that requires careful optimization to ensure high yields and correct regiochemistry. Common synthetic pathways may start from simpler, commercially available materials like m-toluic acid or substituted anilines. A representative, though hypothetical, pathway could involve nitration, reduction, and sequential halogenation, where the order of the halogenation steps is critical to achieving the desired 3-bromo-5-chloro pattern. For instance, the synthesis of the analogous 2-amino-3-methyl-5-chlorobenzoic acid begins with the nitration of m-toluic acid, followed by reduction of the nitro group and a final chlorination step.

Similarly, the synthesis of 2-amino-5-chlorobenzoic acid can be achieved via the reduction of 5-chloro-2-nitrobenzoic acid using reagents like Raney nickel under a hydrogen atmosphere mdpi.com. The subsequent bromination of this compound would then need to be highly regioselective to yield the target precursor. The challenge lies in controlling the electrophilic aromatic substitution to favor the introduction of bromine at the C3 position.

Table 1: Key Precursors and Synthetic Intermediates

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| 2-Amino-5-bromo-3-chlorobenzoic acid | 58026-21-4 | C₇H₅BrClNO₂ | Primary precursor for direct cyclization rsc.org |

| 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | C₇H₅BrClNO₂ | Isomeric primary precursor wikipedia.org |

| 2-Amino-5-chlorobenzoic acid | 635-21-2 | C₇H₆ClNO₂ | Intermediate for subsequent bromination mdpi.com |

| 5-Chloro-2-nitrobenzoic acid | 2516-95-2 | C₇H₄ClNO₄ | Starting material for 2-amino-5-chlorobenzoic acid mdpi.com |

Cyclization Reactions and Reaction Pathway Elucidation

Once the appropriately substituted precursor is obtained, the next critical step is the formation of the pyrimidine ring to yield the quinazolinone core. The choice of cyclizing agent is crucial as it determines which carbon of the precursor becomes C2 and C4 of the final heterocycle. To synthesize a quinazolin-2(1H)-one, a C1 building block that will form the C2-carbonyl (or a precursor thereof) is required.

A common and effective method for the synthesis of related quinazolin-2,4(1H,3H)-diones involves the reaction of an anthranilic acid with urea or potassium cyanate jst.go.jpnih.govnih.gov. This reaction typically proceeds in two stages: first, the formation of an o-ureidobenzoic acid intermediate, followed by an intramolecular cyclization with the elimination of water to form the quinazolinone ring nih.gov.

For the synthesis of 8-bromo-6-chloroquinazolin-2(1H)-one, the precursor would ideally be 2-amino-3-bromo-5-chlorobenzylamine or a related derivative. The reaction with a carbonyl source like urea, phosgene, or an equivalent would lead to the desired 2-oxo structure. The fusion of anthranilic acid with urea, for example, is a well-established method to produce 1,2,3,4-tetrahydro-2,4-dioxoquinazoline nih.gov. A similar pathway starting from the correctly substituted 2-aminobenzylamine would yield the target compound.

The reaction pathway can be elucidated as follows:

Nucleophilic Attack: The primary amino group of the precursor attacks the carbonyl carbon of urea (or equivalent C1 source).

Intermediate Formation: An intermediate urea or carbamate derivative is formed.

Intramolecular Cyclization: The second nitrogen-containing group on the precursor (e.g., the benzylic amine) attacks the newly introduced carbonyl group, leading to ring closure.

Dehydration/Elimination: A molecule (such as water or ammonia) is eliminated to form the stable, aromatic quinazolinone ring system.

Regioselective Halogenation Approaches

An alternative to building the molecule from pre-halogenated precursors is to perform halogenation on the fully formed quinazolinone ring. This approach is synthetically attractive but is often hampered by challenges in controlling the position of the incoming halogen (regioselectivity).

The electronic nature of the quinazolinone ring dictates that electrophilic aromatic substitution will be directed by the existing substituents and the electron-donating character of the fused benzene ring. However, without strong directing groups, reactions with common halogenating agents like molecular bromine (Br₂) or chlorine (Cl₂) can lead to a mixture of mono- and poly-halogenated products.

Modern methods offer improved control. For instance, copper-catalyzed halogenation using CuX₂ (X = Cl, Br) in the presence of an oxidant like molecular oxygen can achieve regioselective C-H halogenation on electron-rich aromatic systems rsc.orgnih.gov. Another powerful strategy involves the use of a directing group attached to the quinazolinone core, which can spatially direct the halogenating agent to a specific C-H bond. While not demonstrated specifically for this compound, studies on 8-amidoquinolines show that an amide group at the 8-position can effectively direct halogenation to the C5 position mdpi.com.

Common reagents used for such transformations include N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), often in the presence of an acid or a metal catalyst. The development of highly regioselective halogenating reagents, such as 2-chloro-1,3-bis(methoxycarbonyl)guanidine, also provides a potential route for late-stage functionalization of complex heterocyclic molecules tcichemicals.com.

Indirect Synthetic Routes and Multistep Methodologies

Indirect routes involve the synthesis of a quinazolinone with different functional groups, which are then chemically converted into the desired halogen atoms in subsequent steps. These multistep methodologies offer flexibility and can be advantageous if the required precursors for direct synthesis are inaccessible.

Strategies Involving Functional Group Interconversions

A powerful strategy for introducing halogens onto an aromatic ring is the Sandmeyer reaction wikipedia.orgorganic-chemistry.orgnih.gov. This reaction allows for the conversion of a primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂) that can be subsequently displaced by a variety of nucleophiles, including halides.

A plausible indirect synthesis of 8-bromo-6-chloroquinazolin-2(1H)-one could start with the synthesis of an amino-substituted precursor, such as 8-amino-6-chloroquinazolin-2(1H)-one. The synthesis would proceed via the following steps:

Diazotization: The 8-amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a stable 8-diazonium salt.

Halogen Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This catalyzes the displacement of the diazonium group by a bromide ion, yielding the final 8-bromo-6-chloroquinazolin-2(1H)-one wikipedia.orgmasterorganicchemistry.com.

This method is highly versatile and could also be used to introduce the chlorine atom if a bromo-amino precursor were used instead. The Sandmeyer reaction provides a robust method for achieving substitution patterns that are not easily accessible through direct electrophilic substitution organic-chemistry.org.

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Reagents |

| Direct Synthesis | High convergence; avoids late-stage regioselectivity issues. | Heavily reliant on the availability of complex, pre-functionalized precursors. | 2-Amino-5-bromo-3-chlorobenzoic acid, Urea, Phosgene |

| Regioselective Halogenation | Potentially shorter route if a suitable quinazolinone core is available. | Difficult to control regioselectivity; risk of multiple products. | NBS, NCS, CuBr₂, Directing Groups |

| Functional Group Interconversion | High flexibility; allows access to diverse analogues. | Multi-step process; may have lower overall yield; requires handling of unstable diazonium salts. | NaNO₂, CuBr, CuCl (Sandmeyer reaction) |

| Tandem/One-Pot Synthesis | High efficiency (step and atom economy); reduced purification steps. | Requires careful optimization of reaction conditions for multiple steps. | 2-Halobenzamides, Aldehydes, Metal Catalysts (e.g., Cu, Pd) |

Tandem Synthesis and One-Pot Reaction Sequences

The synthesis of substituted quinazolinones has been achieved through various one-pot, multi-component reactions mdpi.com. For example, copper-catalyzed tandem reactions of 2-bromobenzamides with aldehydes and an ammonia source have been developed to produce 2-substituted and 2,3-disubstituted quinazolinones mdpi.com.

A hypothetical one-pot synthesis for 8-bromo-6-chloroquinazolin-2(1H)-one could involve the reaction of a di-halogenated 2-aminobenzonitrile with a suitable C1 source. For instance, a copper- or palladium-catalyzed reaction could bring together 2-amino-3-bromo-5-chlorobenzonitrile, a carbonyl equivalent, and an amine or ammonia source to construct the quinazolinone ring in a single, orchestrated sequence. Such reactions often proceed through a cascade of steps, such as C-N bond formation, cyclization, and aromatization, all under a single set of reaction conditions.

Green Chemistry Principles in Quinazolinone Synthesis

The synthesis of quinazolinone scaffolds has increasingly benefited from the application of green chemistry principles, aiming to reduce environmental impact through safer, more efficient, and sustainable chemical processes. These principles address challenges posed by traditional synthetic methods, which often involve hazardous reagents, toxic solvents, and harsh reaction conditions.

A significant focus in the green synthesis of quinazolinones has been the elimination or replacement of volatile and toxic organic solvents. Solvent-free approaches, such as mechanochemistry or "grindstone chemistry," have emerged as powerful alternatives. orientjchem.orgresearchgate.net These methods involve the grinding of solid reactants, often leading to high yields in shorter reaction times without the need for any solvent. orientjchem.orgresearchgate.net For instance, the synthesis of octahydroquinazolinones has been successfully achieved by grinding dimedone, an aromatic aldehyde, and thio urea in a mortar and pestle, representing a completely solvent-free and catalyst-free process. orientjchem.orgresearchgate.net

Where solvents are necessary, the focus shifts to environmentally benign options. Low-melting mixtures of substances like maltose, dimethylurea, and ammonium chloride have been employed as biodegradable and effective reaction media for the catalyst-free, one-pot synthesis of quinazoline (B50416) derivatives. rsc.org Similarly, glycerol has been utilized as a green solvent for the sustainable synthesis of quinazolinones.

Catalyst selection is another cornerstone of green synthetic strategies. While many syntheses rely on transition metal catalysts, there is a growing trend towards developing catalyst-free reactions or employing non-toxic, reusable catalysts. mdpi.com An acid ion exchange resin, for example, has been used as a green and recyclable catalyst for producing quinazolin-4-ones. rsc.org In some cases, the reaction conditions can be optimized to proceed efficiently without any catalyst, further enhancing the green credentials of the synthetic protocol. rsc.orgmdpi.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy minimize waste generation at the molecular level. Sustainable synthetic protocols for quinazolinones are therefore designed to maximize atom economy.

Key strategies for achieving high atom economy include:

Multicomponent Reactions (MCRs): These reactions, such as the Biginelli reaction for synthesizing octahydroquinazolinones, combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. orientjchem.org

Cascade Reactions: These processes involve multiple bond-forming events occurring sequentially in a single pot without isolating intermediates. This approach is highly atom-economical and reduces the need for purification steps, saving time, solvents, and energy. rsc.org

Addition Reactions: Reactions like the Diels-Alder cycloaddition are inherently atom-economical as they involve the combination of reactants without the loss of any atoms.

By designing synthetic routes that prioritize these types of reactions, chemists can create quinazolinone cores through processes that are both efficient and environmentally sustainable. dntb.gov.ua

Derivatization and Chemical Transformations of 8-Bromo-6-chloroquinazolin-2(1H)-one

The 8-bromo-6-chloroquinazolin-2(1H)-one scaffold is a versatile intermediate for creating a diverse library of polysubstituted quinazolinones. The presence of two distinct halogen atoms at the C-6 and C-8 positions allows for selective and sequential functionalization, primarily through substitution and cross-coupling reactions.

The bromine and chlorine atoms on the quinazolinone ring are susceptible to nucleophilic aromatic substitution (SNAr), although these reactions often require activated substrates or harsh conditions. A more common approach involves the displacement of these halogens with various nucleophiles, a reaction that can be facilitated by the electron-withdrawing nature of the quinazolinone system. evitachem.com For example, halogenated quinolinones have been shown to react with thiourea and other sulfur nucleophiles to yield 4-sulfanyl or 4-alkylthio derivatives. mdpi.com Similarly, treatment with hydrazine can replace a chloro group with a hydrazino moiety. mdpi.com These reactions provide a direct method for introducing heteroatom functionalities at the C-6 and C-8 positions of 8-bromo-6-chloroquinazolin-2(1H)-one.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated quinazolinones, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. mdpi.comnih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the halo-quinazolinone with an organoboron reagent (e.g., boronic acid or ester). yonedalabs.comlibretexts.org It allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the C-6 and C-8 positions. nih.govnih.gov The reactivity difference between the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition) can be exploited for selective, stepwise functionalization. yonedalabs.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a halo-quinazolinone and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. mdpi.comlibretexts.orgwikipedia.org This method is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key structural elements in target molecules. As with Suzuki coupling, the higher reactivity of the C-Br bond compared to the C-Cl bond allows for regioselective alkynylation at the C-8 position of 8-bromo-6-chloroquinazolin-2(1H)-one. wikipedia.org

Buchwald–Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds, coupling aryl halides with a vast array of primary and secondary amines, anilines, and other nitrogen nucleophiles. wikipedia.orglibretexts.orgacsgcipr.org It provides a direct route to 6-amino and 8-amino quinazolinone derivatives, which are common substructures in pharmacologically active compounds. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. youtube.com

The table below summarizes typical conditions for these cross-coupling reactions on related halo-quinazolinone substrates.

| Reaction | Halide Substrate | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-Bromo/chloro-quinazolinone | Aryl/heteroarylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Tetrahydropyran (THP) | Heating | nih.gov |

| Sonogashira | 6-Bromo-2,4-dichloroquinazoline | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) | THF | Room Temperature | mdpi.com |

| Buchwald-Hartwig | 6-Bromo-benzo[h]quinazolinone | Morpholine | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | 1,4-Dioxane | Heating | researchgate.net |

Beyond the aromatic core, the carbonyl and nitrogen atoms of the quinazolinone heterocycle offer sites for further derivatization.

Nitrogen Centers (N-1 and N-3): The nitrogen atoms can be functionalized through alkylation or arylation reactions. These transformations are typically achieved by treating the quinazolinone with an appropriate electrophile (e.g., alkyl halide, benzyl halide) in the presence of a base to deprotonate the N-H group. This allows for the introduction of a wide variety of substituents, modulating the compound's steric and electronic properties.

Carbonyl Center (C-2): The C-2 carbonyl group can undergo several transformations. It can be converted to a thiocarbonyl group (C=S) using reagents like Lawesson's reagent or phosphorus pentasulfide, yielding the corresponding quinazolin-2(1H)-thione. mdpi.com Additionally, the carbonyl group is integral to the synthesis of quinazoline-2,4(1H,3H)-diones, which can be formed from 2-aminobenzamides using CO₂ or its surrogates as a C1 source, often facilitated by specialized catalysts like functionalized ionic liquids. nih.govacs.org

These diverse synthetic and derivatization strategies underscore the value of 8-bromo-6-chloroquinazolin-2(1H)-one as a versatile building block for constructing complex molecules with tailored properties.

Synthesis of Hybrid Quinazolinone Scaffolds

Molecular hybridization is a prominent strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single molecular entity. This approach aims to develop novel compounds with potentially enhanced biological activity, improved selectivity, or a dual mode of action. The quinazolinone nucleus, particularly halogenated derivatives like 8-bromo-6-chloroquinazolin-2(1H)-one, serves as a versatile foundation for developing such hybrid molecules due to its established importance as a privileged scaffold. The synthetic methodologies for creating these hybrid structures are diverse, often involving multi-step reactions to connect the quinazolinone core with other heterocyclic systems such as pyrazoles, triazoles, and thiazolidinones.

Quinazolinone-Pyrazole Hybrids

The conjunction of quinazolinone and pyrazole moieties has been explored to generate hybrid compounds with significant biological potential. One prominent synthetic approach involves building the hybrid molecule by connecting a quinazolinone structural unit with a pyrazole-containing active fragment through a linker, such as a benzene ring. mdpi.com

A relevant analogue synthesis, which can be adapted for scaffolds like 8-bromo-6-chloroquinazolin-2(1H)-one, starts from a halogenated anthranilic acid. For instance, in the synthesis of N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a 3,5-dichloroanthranilic acid derivative is utilized as the precursor for the quinazolinone ring. The general methodology involves the reaction of the appropriately substituted quinazolinone with a pyrazole carboxamide derivative. mdpi.com

Another synthetic route to pyrazole-quinazolinone hybrids begins with a 6-iodo-4H-benzo[d] acs.orgacs.orgoxazin-4-one derivative. This intermediate can react with various nitrogen nucleophiles, such as semicarbazide, to form the quinazolinone ring, which already contains a pyrazole-derived substituent. tandfonline.com This method highlights the use of a benzoxazinone precursor, which is a common strategy for building the quinazolinone core. tandfonline.comtandfonline.com

| Quinazolinone Precursor/Analogue | Pyrazole Reagent | Resulting Hybrid Scaffold Type |

|---|---|---|

| 6,8-Dichloro-4-oxoquinazolin-3(4H)-yl derivative | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivative | Quinazolinone-Pyrazole Carboxamide mdpi.com |

| (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-2-(6-iodo-4-oxo-4H-benzo[d] acs.orgacs.orgoxazin-2-yl)acrylonitrile | Semicarbazide hydrochloride | Quinazolinone-Acrylonitrile-Pyrazole tandfonline.com |

Quinazolinone-Triazole Hybrids

The 1,2,3-triazole ring is a popular component in hybrid scaffolds, often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry." rsc.org To synthesize quinazolinone-triazole hybrids, a quinazolinone derivative bearing either an azide or a terminal alkyne functionality is required. This functionalized quinazolinone is then reacted with a corresponding triazole precursor (containing the complementary alkyne or azide group) to form the hybrid molecule. rsc.orgnih.gov

An alternative strategy involves a substitution reaction. For example, a 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivative can serve as a key intermediate. This compound is then reacted with a thiol-containing triazole, such as 4-methyl-4-H-1,2,4-triazole-3-thiol, in the presence of a base like anhydrous potassium carbonate in a suitable solvent like dry acetone. This reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom to form a thioether linkage, connecting the quinazolinone and triazole rings through a 2-thioacetamido bridge. rsc.orgnih.gov

| Quinazolinone Intermediate | Triazole Reagent | Linkage Type | Methodology |

|---|---|---|---|

| 2-Chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide | 4-Methyl-4-H-1,2,4-triazole-3-thiol | 2-Thioacetamido | Nucleophilic Substitution rsc.orgnih.gov |

| Propargyl-substituted quinazolinone | Benzyl azide | 1,2,3-Triazole | Click Chemistry (CuAAC) acs.orgrsc.org |

Quinazolinone-Thiazolidinone Hybrids

A common and effective method for synthesizing quinazolinone-thiazolidinone hybrids involves a multi-step process starting with an amino-substituted quinazolinone. The synthesis typically proceeds as follows:

Schiff Base Formation: A 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one intermediate is reacted with various aromatic aldehydes. This condensation reaction forms a Schiff base (an imine linkage). rsc.org

Cyclocondensation: The resulting Schiff base is then treated with thioglycolic acid in a solvent like dimethylformamide (DMF). This step involves a cyclocondensation reaction, where the thiol group of thioglycolic acid attacks the imine carbon, and subsequent intramolecular cyclization forms the 4-thiazolidinone ring. rsc.orgsphinxsai.com

This modular approach allows for structural diversity in the final hybrid molecule by varying the aromatic aldehyde used in the first step, which in turn modifies the substituent at the 2-position of the thiazolidinone ring. nih.gov

| Step | Reactant 1 | Reactant 2 | Intermediate/Product |

|---|---|---|---|

| 1 | 3-(4-Aminophenyl)-2-phenyl-quinazolin-4(3H)-one | Aromatic aldehyde | Schiff Base of quinazolin-4(3H)one rsc.org |

| 2 | Schiff Base intermediate | Thioglycolic acid | Quinazolinone-Thiazolidinone Hybrid rsc.orgsphinxsai.com |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for 8-bromo-6-chloroquinazolin-2(1H)-one has been found in the searched literature. Therefore, a detailed analysis of its crystal packing, intermolecular interactions, bond lengths, bond angles, and torsional strain is not possible at this time.

Data not available.

Data not available.

High-Resolution Spectroscopic Techniques for Solution and Solid-State Analysis

Specific spectroscopic data for 8-bromo-6-chloroquinazolin-2(1H)-one are not available. The following sections outline the types of analyses that would be conducted if such data were accessible.

Experimental NMR data for 8-bromo-6-chloroquinazolin-2(1H)-one is not available. A full assignment of proton (¹H) and carbon (¹³C) signals, along with two-dimensional correlation spectra (such as COSY and HSQC), would be necessary to confirm the molecular structure and provide insights into the electronic environment of the atoms. Solid-state NMR could further elucidate the conformation and packing in the crystalline form.

Experimental FTIR and Raman spectra for 8-bromo-6-chloroquinazolin-2(1H)-one are not available. Analysis of these spectra would allow for the identification of characteristic vibrational modes for the quinazolinone core and the carbon-halogen bonds.

Experimental mass spectrometry data for 8-bromo-6-chloroquinazolin-2(1H)-one is not available. High-resolution mass spectrometry would confirm the elemental composition. Analysis of the fragmentation pattern would provide valuable information for structural elucidation, and the isotopic profile would be characteristic due to the presence of bromine and chlorine atoms.

Photophysical Property Investigations

UV-Vis Absorption Spectroscopy for Electronic Transitions

Table 1: Anticipated UV-Vis Absorption Characteristics of 8-bromo-6-chloroquinazolin-2(1H)-one

| Solvent | Anticipated λmax (nm) | Anticipated Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|

| Non-polar | Data not available | Data not available | π-π* |

| Polar Aprotic | Data not available | Data not available | π-π* |

| Polar Protic | Data not available | Data not available | π-π* |

(This table is predictive and not based on experimental data.)

Fluorescence and Phosphorescence Spectroscopy for Emission Characteristics

Currently, there is a lack of specific experimental data regarding the fluorescence and phosphorescence emission characteristics of 8-bromo-6-chloroquinazolin-2(1H)-one. For many quinazolinone derivatives, fluorescence is observed, and the emission properties are highly sensitive to the nature and position of substituents on the quinazolinone ring. The presence of heavy atoms like bromine can potentially influence the emission profile, possibly favoring intersystem crossing and leading to phosphorescence. A comprehensive spectroscopic analysis would be required to determine the emission maxima, Stokes shift, and the quantum yields of fluorescence and phosphorescence.

Table 2: Anticipated Emission Characteristics of 8-bromo-6-chloroquinazolin-2(1H)-one

| Parameter | Fluorescence | Phosphorescence |

|---|---|---|

| Excitation Wavelength (nm) | Data not available | Data not available |

| Emission Wavelength (nm) | Data not available | Data not available |

| Stokes Shift (nm) | Data not available | Data not available |

| Quantum Yield (Φ) | Data not available | Data not available |

| Lifetime (τ) | Data not available | Data not available |

(This table is predictive and not based on experimental data.)

Quantum Yield Determinations and Photostability Studies

Specific data on the quantum yield and photostability of 8-bromo-6-chloroquinazolin-2(1H)-one are not available in the reviewed literature. Quantum yield determination would be crucial to quantify the efficiency of the fluorescence and phosphorescence processes. Photostability studies are essential to understand the compound's robustness under light exposure, which is a critical parameter for any potential application in materials science. Halogenated organic compounds can sometimes exhibit susceptibility to photodegradation, and a thorough investigation would be necessary to ascertain the stability of this particular quinazolinone derivative.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. For a molecule like 8-bromo-6-chloroquinazolin-2(1H)-one, these methods could provide deep insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. A DFT study of 8-bromo-6-chloroquinazolin-2(1H)-one would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

Such a study could be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: Predict properties such as dipole moment, polarizability, and electrostatic potential. The electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Predict Reactivity: Chemical reactivity descriptors like global hardness, softness, and electronegativity could be calculated to understand its kinetic stability and reactivity patterns.

Ab Initio Calculations for High-Accuracy Property Estimation

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive than DFT, can provide higher accuracy for properties like electron correlation energies. For 8-bromo-6-chloroquinazolin-2(1H)-one, these calculations would be valuable for benchmarking the results obtained from DFT and for obtaining highly reliable predictions of its thermochemical properties, such as the heat of formation.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals crucial for understanding chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons.

An analysis for 8-bromo-6-chloroquinazolin-2(1H)-one would involve:

Visualizing HOMO and LUMO: The spatial distribution of these orbitals would be plotted to identify the reactive sites. The HOMO is often located on the fused ring system, while the LUMO distribution would indicate sites susceptible to nucleophilic attack.

Calculating the HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A small energy gap suggests high reactivity, while a large gap implies high stability.

Hypothetical Frontier Orbital Data

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.5 | Electron-donating ability |

| LUMO | -1.5 | Electron-accepting ability |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation of 8-bromo-6-chloroquinazolin-2(1H)-one would provide insights into its dynamic behavior, conformational flexibility, and interactions with its environment.

Conformational Sampling and Dynamics in Solution

This would involve placing the molecule in a simulation box filled with a chosen solvent and observing its behavior over a period of nanoseconds. Such simulations could reveal the preferred conformations of the molecule in a solution, the flexibility of its structure, and the timescales of its internal motions. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a biological target.

Solvent Effects on Molecular Behavior

The choice of solvent can significantly influence a molecule's structure and reactivity. MD simulations could be performed in various solvents (e.g., water, DMSO, chloroform) to understand how the solvent environment affects the conformational preferences and intermolecular interactions of 8-bromo-6-chloroquinazolin-2(1H)-one. For instance, the simulations could calculate the radial distribution functions between solvent molecules and specific atoms on the solute, revealing the solvation shell structure and the nature of solute-solvent interactions.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein of known three-dimensional structure.

Virtual screening is a computational approach used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of "8-bromo-6-chloroquinazolin-2(1H)-one," virtual screening would be employed to identify its potential biological targets. This process involves docking the compound against a panel of known protein structures to predict its binding affinity. The results of such a screening could highlight potential protein partners, thereby suggesting possible therapeutic applications. For instance, libraries of phytochemicals have been virtually screened against specific protein targets to identify potential inhibitors. als-journal.com The process typically involves preparing a 3D structure of the ligand and then using software to fit it into the binding sites of various proteins.

Once a potential protein target is identified, molecular docking can be used to predict the specific binding mode of "8-bromo-6-chloroquinazolin-2(1H)-one." This involves determining the orientation and conformation of the ligand within the protein's active site. The analysis of the docked pose reveals key interacting residues that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, studies on other quinazolinone derivatives have identified key interactions with amino acid residues such as Lys 721, Leu 694, and Met 742 in the active sites of their target proteins. nih.gov In silico studies on similar compounds have also been used to predict their binding modes in the transmembrane domains of receptors. nih.gov

Below is a hypothetical table illustrating the types of interactions that could be identified for "8-bromo-6-chloroquinazolin-2(1H)-one" with a putative protein target.

| Interaction Type | Interacting Residue (Example) | Atom(s) on Ligand Involved |

| Hydrogen Bond | Thr 830 | Carbonyl oxygen |

| Hydrophobic Interaction | Val 702 | Quinazolinone ring |

| π-π Stacking | Phe 699 | Phenyl ring of quinazolinone |

| Halogen Bond | Asp 750 | Bromine or Chlorine atom |

The stability of the predicted protein-ligand complex is assessed through energetic analysis. Docking programs calculate a scoring function, often expressed in kcal/mol, which estimates the binding energy of the ligand to the protein. A lower binding energy generally indicates a more stable complex. For instance, binding energies for some 6-bromo quinazoline (B50416) derivatives have been calculated to be in the range of -5.3 to -6.7 kcal/mol. nih.gov Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of atoms in the complex over time, providing a more dynamic and accurate picture of the binding stability. nih.gov

The following table provides an example of how energetic data from such an analysis might be presented.

| Ligand | Predicted Binding Energy (kcal/mol) |

| 8-bromo-6-chloroquinazolin-2(1H)-one | -7.5 (Hypothetical Value) |

| Reference Inhibitor | -8.2 |

Molecular and Cellular Mechanistic Studies Non Clinical Focus

Investigation of Intracellular Signaling Pathway Modulation

Molecular Probes for Target Engagement Studies

There are no specific studies identified that utilize 8-bromo-6-chloroquinazolin-2(1H)-one as a molecular probe to investigate target engagement. Research on related quinazolinone scaffolds suggests their potential use as chemical probes in studying cellular pathways and molecular interactions, but specific applications for the 8-bromo-6-chloro derivative have not been documented.

Analysis of Protein-Protein Interactions and Downstream Signaling Events

No research is currently available that details the specific protein-protein interactions mediated by or involving 8-bromo-6-chloroquinazolin-2(1H)-one. Consequently, there is no information on its impact on downstream signaling events.

Cellular Permeability and Transport Mechanism Research (Cellular Level, Non-Clinical)

In Vitro Cell Monolayer Permeability Studies

Specific data from in vitro cell monolayer permeability assays (e.g., Caco-2, MDCK) for 8-bromo-6-chloroquinazolin-2(1H)-one are not available in the surveyed literature. Such studies would be essential to determine its potential for oral absorption and to understand its ability to cross cellular barriers.

Identification of Transport Proteins and Efflux Mechanisms

There are no studies that identify the specific transport proteins involved in the cellular uptake or efflux of 8-bromo-6-chloroquinazolin-2(1H)-one. Research into its interaction with common efflux pumps, such as P-glycoprotein, has not been reported.

Structure-Activity Relationship (SAR) at the Molecular Level

Correlation of Structural Modifications with In Vitro Biochemical Activity

While structure-activity relationship (SAR) studies have been conducted on various quinazolinone derivatives, a specific SAR analysis for 8-bromo-6-chloroquinazolin-2(1H)-one is not documented. Such an analysis would involve synthesizing a series of analogues with modifications at various positions of the quinazolinone core and evaluating their in vitro biochemical activity to establish a correlation between structural features and biological function. Without such studies, no data tables correlating structural changes to activity can be generated.

Design Principles for Modulating Molecular Recognition and Specificity of 8-bromo-6-chloroquinazolin-2(1H)-one Analogs

The strategic design of analogs of 8-bromo-6-chloroquinazolin-2(1H)-one is crucial for optimizing their molecular recognition and specificity towards biological targets. The quinazolinone scaffold serves as a versatile template for chemical modifications, and the existing bromine and chlorine substituents at the 8- and 6-positions, respectively, provide a foundational structure with distinct electronic and steric properties. The principles guiding the modulation of this core structure are rooted in established structure-activity relationships (SAR) observed in related quinazolinone derivatives, particularly those targeting protein kinases.

Key to enhancing molecular recognition is the introduction of various substituents at different positions on the quinazolinone ring system. These modifications can influence the compound's binding affinity and selectivity by altering its size, shape, and electronic distribution, thereby affecting its interactions with the amino acid residues within the target's binding site. For instance, in the broader class of quinazolinone-based inhibitors, substitutions at the 2-, 3-, and 4-positions have been extensively explored to modulate activity against targets like epidermal growth factor receptor (EGFR) tyrosine kinase.

The design of more potent and selective analogs often involves computational approaches such as molecular docking. These studies help to visualize and predict the binding modes of novel derivatives within the active site of a target protein, guiding the rational design of compounds with improved interaction profiles. For example, docking studies of quinazolinone derivatives into the EGFR active site have been instrumental in identifying key pharmacophoric features required for potent inhibition nih.govtandfonline.com.

Impact of Substituents on Biological Activity

The nature and position of substituents on the quinazolinone core play a pivotal role in determining the biological activity and selectivity of the resulting compounds.

Substitutions at the 2-position:

Modifications at the 2-position of the quinazolinone ring have been shown to significantly impact the biological activity of this class of compounds. For instance, the introduction of a thiol group at this position in 6-bromo-quinazoline-4(3H)-one derivatives has been a strategy to develop potential anticancer agents. The subsequent derivatization of this thiol group with aliphatic or aromatic linkers has demonstrated a clear structure-activity relationship.

In a study of 6-bromo-2-thio-quinazoline-4(3H)-one derivatives, it was found that analogs with an aliphatic chain, particularly a 4-carbon spacer, exhibited strong potency against MCF-7 and SW480 cancer cell lines. Conversely, increasing the linker length led to a decrease in activity. When an aryl linker was introduced, the presence of a methyl substitution on the para position of the phenyl ring resulted in higher potency, indicating that substitutions on the phenyl ring are beneficial for antiproliferative activity nih.gov.

| Compound | Substitution at 2-position | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |

|---|---|---|---|

| 8a | -S-(CH2)3CH3 | 15.85 ± 3.32 | 17.85 ± 0.92 |

| 8c | -S-CH2-Ph | >100 | >100 |

| 8e | -S-CH2-(p-CH3)Ph | 45.31 ± 2.15 | 55.14 ± 1.47 |

Substitutions at the 3-position:

The 3-position of the quinazolinone ring offers another avenue for structural modification to influence molecular recognition. Studies on various quinazolinone derivatives have highlighted the importance of this position in interacting with biological targets. For example, the introduction of substituted phenyl rings at the 3-position can lead to potent biological activity.

Halogen Substitutions at the 6- and 8-positions:

The presence of halogen atoms, such as bromine and chlorine, at the 6- and 8-positions of the quinazolinone ring significantly influences the electronic properties of the molecule and can contribute to enhanced binding affinity through halogen bonding interactions with the target protein. A study on 6,8-dibromo-4(3H)quinazolinone derivatives revealed that these compounds exerted powerful cytotoxic effects against the human breast carcinoma cell line MCF-7, with some analogs showing very low IC50 values compared to the positive control, doxorubicin nih.gov. This underscores the importance of di-halogenation at these positions for potent anticancer activity.

The specific combination of an 8-bromo and a 6-chloro substituent, as in the parent compound, provides a unique electronic and steric profile that can be fine-tuned. The design of analogs often involves retaining these halogens while modifying other parts of the molecule to optimize interactions with the target.

Molecular Hybridization Strategies

Another design principle involves the hybridization of the quinazolinone scaffold with other pharmacologically active moieties. This approach aims to create novel chemical entities with potentially synergistic or enhanced biological activities. For instance, hybrid molecules incorporating a quinazolinone core have been designed as multi-kinase inhibitors rsc.org. This strategy allows for the exploration of new chemical space and the potential to overcome drug resistance mechanisms.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation and purity assessment of organic compounds like 8-bromo-6-chloroquinazolin-2(1H)-one.

The development of a robust HPLC method is critical for accurately assessing the purity of 8-bromo-6-chloroquinazolin-2(1H)-one and quantifying any related impurities. A systematic approach to method development would involve the screening of various stationary phases, mobile phase compositions, and detector wavelengths to achieve optimal separation. chromatographyonline.combohrium.com

Given the polar nature of the quinazolinone core and the presence of halogen atoms, reversed-phase HPLC (RP-HPLC) is the most suitable initial approach. A typical method development strategy would begin with a C18 column, which is a versatile stationary phase for a wide range of small molecules. nih.govnih.gov However, for halogenated aromatic compounds, alternative stationary phases such as Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer unique selectivity due to π-π and dipole-dipole interactions with the analyte. researchgate.net

The mobile phase would typically consist of an aqueous component (often with a buffer like phosphate or an acid modifier like formic or trifluoroacetic acid to ensure sharp peak shapes) and an organic modifier such as acetonitrile or methanol. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier, is generally employed to separate compounds with a range of polarities. chromatographyonline.com Detection is most commonly achieved using a UV detector, set at a wavelength of maximum absorbance for the quinazolinone chromophore.

Optimization of the method would involve fine-tuning the gradient slope, flow rate, and column temperature to maximize resolution between the main peak and any impurities, such as starting materials, by-products, or degradation products. A well-developed HPLC method can achieve high levels of precision and accuracy for purity determination. nih.gov

Interactive Data Table: Hypothetical HPLC Method Parameters for Purity Assessment

| Parameter | Condition | Rationale |

| Instrument | Agilent 1260 Infinity II or equivalent | Standard HPLC system with gradient capability. |

| Column | Phenomenex Kinetex® 2.6 µm PFP, 100 Å, 150 x 4.6 mm | PFP phase offers alternative selectivity for halogenated aromatics. researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in positive ion MS and is a common modifier for RP-HPLC. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent with good UV transparency and elution strength. |

| Gradient | 10% to 95% B over 15 minutes | A broad gradient to elute compounds of varying polarity. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm and 320 nm | Common wavelengths for aromatic and heterocyclic compounds. |

| Injection Volume | 5 µL | A small volume to prevent peak distortion. |

Gas chromatography is generally less suitable for a compound like 8-bromo-6-chloroquinazolin-2(1H)-one due to its relatively low volatility and thermal lability. However, if derivatization is employed to increase volatility (e.g., silylation of the lactam proton), GC-MS could be a powerful tool for identifying volatile impurities. researchgate.net

If 8-bromo-6-chloroquinazolin-2(1H)-one were to possess a chiral center, for instance, through substitution at the N1 or C3 position leading to atropisomerism or a stereogenic center, the separation of its enantiomers would be crucial, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is the predominant technique for this purpose. nih.govphenomenex.com

Method development for chiral separation involves screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support (e.g., Chiralpak® and Chiralcel® columns), are highly versatile and successful in resolving a broad range of racemates, including heterocyclic compounds. hplc.eu

The mobile phase in chiral chromatography can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water). The choice of mobile phase and the addition of small amounts of additives (e.g., acids like trifluoroacetic acid or bases like diethylamine) can significantly influence the chiral recognition mechanism and, therefore, the separation. sigmaaldrich.com The optimization process involves systematically evaluating different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers.

Interactive Data Table: Hypothetical Chiral HPLC Screening Platform

| Chiral Stationary Phase (CSP) | Mobile Phase System | Typical Analytes Resolved |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Alcohol) | A wide range of chiral compounds, including those with aromatic rings and polar groups. hplc.eu |

| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Alcohol) | Often provides complementary selectivity to the cellulose-based phase. |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Normal/Reversed Phase | Effective for halogenated compounds. hplc.eu |

| Protein-based (e.g., AGP, CBH) | Reversed Phase (Aqueous Buffer) | Suitable for separating chiral drugs, particularly bases and acids. |

Advanced Spectrometric Quantification (e.g., LC-MS/MS, GC-MS)

Mass spectrometry, particularly when coupled with chromatography, provides unparalleled sensitivity and selectivity for the quantification of small molecules in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug candidates and related substances. drugtargetreview.comeuropeanpharmaceuticalreview.com For 8-bromo-6-chloroquinazolin-2(1H)-one, an LC-MS/MS method would be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. americanpharmaceuticalreview.com

The development process begins with the optimization of the mass spectrometer parameters. The compound would be infused directly into the mass spectrometer to determine the optimal ionization mode (likely positive electrospray ionization, ESI+, due to the presence of nitrogen atoms) and to identify the precursor ion, which would correspond to the protonated molecule [M+H]⁺. This precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. The most stable and abundant precursor-to-product ion transition is selected for MRM, which provides high selectivity by filtering out background noise. nih.gov

The chromatographic conditions (column, mobile phase) developed for HPLC-UV analysis are often a good starting point but may require modification to be compatible with the mass spectrometer, for instance, by using volatile buffers like ammonium formate instead of non-volatile phosphate buffers.

For the highest level of accuracy in quantification, Isotope Dilution Mass Spectrometry (IDMS) is the preferred method. escholarship.org This technique involves synthesizing a stable isotope-labeled (e.g., ¹³C, ¹⁵N, or ²H) version of 8-bromo-6-chloroquinazolin-2(1H)-one to be used as an internal standard.

A known amount of this labeled internal standard is added to the sample before any extraction or processing steps. The sample is then analyzed by LC-MS/MS or GC-MS, and the ratio of the signal from the native analyte to the signal from the labeled internal standard is measured. Since the analyte and the internal standard are chemically identical, they co-elute and experience the same ionization efficiency and potential matrix effects, which are corrected for by the ratio measurement. nih.gov This approach minimizes variations due to sample preparation and instrument response, enabling highly precise and accurate absolute quantification. researchgate.netdntb.gov.ua While powerful, the main challenge of this technique is the custom synthesis of the required isotopically labeled standard.

Interactive Data Table: Hypothetical LC-MS/MS Parameters for Quantification

| Parameter | Setting | Rationale |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 7500, Waters Xevo TQ-XS) | Standard for high-sensitivity quantitative analysis. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Suitable for nitrogen-containing heterocyclic compounds. |

| Precursor Ion [M+H]⁺ | m/z 274.9/276.9/278.9 (based on isotopic pattern of Br and Cl) | Corresponds to the protonated molecule of C₈H₄BrClN₂O. |

| Product Ions | To be determined by CID (e.g., fragmentation of the quinazolinone ring) | Specific fragments used for selective detection in MRM mode. |

| MRM Transition (Analyte) | e.g., m/z 274.9 → 150.0 | A specific and intense transition for the analyte. |

| MRM Transition (IS) | e.g., m/z 279.9 → 154.0 (for a hypothetical +5 Da labeled standard) | A corresponding transition for the stable isotope-labeled internal standard. |

| Collision Energy | Optimized for maximum product ion intensity | Ensures efficient fragmentation of the precursor ion. |

Electroanalytical Techniques for Redox Behavior Studies

Electroanalytical techniques, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of 8-bromo-6-chloroquinazolin-2(1H)-one. These properties are important for understanding its potential metabolic pathways (which often involve redox reactions), its mechanism of action if it involves electron transfer, and its stability. beilstein-journals.orgacs.org

A typical CV experiment involves dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning a potential range at a working electrode (e.g., glassy carbon). The resulting voltammogram plots current against applied potential. Peaks in the voltammogram indicate oxidation or reduction events.

For 8-bromo-6-chloroquinazolin-2(1H)-one, one would expect to observe redox processes associated with the quinazolinone ring system. researchgate.netmdpi.com The presence of the electron-withdrawing bromine and chlorine atoms would be expected to make the compound more difficult to oxidize and easier to reduce compared to the unsubstituted quinazolin-2(1H)-one. By studying the effect of scan rate and pH, information about the reversibility of the electron transfer processes and the involvement of protons can be obtained. This information is crucial for predicting the compound's behavior in biological systems and for designing novel electrochemical synthetic routes. rsc.org

Spectroscopic Quantification Methods

Spectroscopic methods are widely used for the quantification of organic compounds based on their interaction with electromagnetic radiation.

UV-Vis Spectrophotometry: Quinazolinone derivatives are known to exhibit characteristic absorption bands in the ultraviolet-visible (UV-Vis) region due to π-π* and n-π* electronic transitions within the aromatic and heterocyclic rings. rsc.org The presence of bromo and chloro substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazolin-2(1H)-one. A quantitative analysis can be performed by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.

Table 3: Hypothetical UV-Vis Spectrophotometric Data for 8-bromo-6-chloroquinazolin-2(1H)-one in Ethanol

| Concentration (mg/L) | Absorbance at λmax |

|---|---|

| 1 | Data not available |

| 2 | Data not available |

| 5 | Data not available |

| 10 | Data not available |

| 20 | Data not available |

Note: Specific experimental data for 8-bromo-6-chloroquinazolin-2(1H)-one is not currently available in published literature. The table is a template for expected data.

Fluorescence Spectroscopy: Many quinazolinone derivatives are known to be fluorescent, making fluorescence spectroscopy a highly sensitive method for their detection and quantification. clockss.org The fluorescence properties, including the excitation and emission wavelengths and quantum yield, are influenced by the molecular structure and the solvent environment. The halogen atoms on 8-bromo-6-chloroquinazolin-2(1H)-one could potentially influence the fluorescence through the heavy-atom effect, which might quench the fluorescence to some extent. Nevertheless, if the compound is fluorescent, a calibration curve of fluorescence intensity versus concentration can be constructed for quantitative analysis.

Table 4: Hypothetical Fluorescence Spectroscopy Data for 8-bromo-6-chloroquinazolin-2(1H)-one

| Property | Value |

|---|---|

| Excitation Wavelength (λex) | Data not available |

| Emission Wavelength (λem) | Data not available |

| Stokes Shift | Data not available |

| Fluorescence Quantum Yield (ΦF) | Data not available |

Note: Specific experimental data for 8-bromo-6-chloroquinazolin-2(1H)-one is not currently available in published literature. The table is a template for expected data.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The efficient and scalable synthesis of 8-bromo-6-chloroquinazolin-2(1H)-one is a prerequisite for its comprehensive study. While general methods for quinazolinone synthesis exist, future research should focus on developing routes tailored to this specific substitution pattern, emphasizing efficiency, cost-effectiveness, and sustainability.

Key Research Objectives:

Exploration of Greener Synthetic Methodologies: Investigation into microwave-assisted organic synthesis (MAOS) and flow chemistry to reduce reaction times, improve yields, and minimize solvent waste.

Catalyst Development: Design and application of novel catalysts, such as transition metal complexes or organocatalysts, to facilitate the key cyclization steps with high regioselectivity.

One-Pot Synthesis: Development of one-pot or tandem reaction sequences to streamline the synthesis process, reducing the number of isolation and purification steps.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Starting Materials | Reagents and Conditions | Potential Advantages | Challenges |

| Classical Cyclocondensation | 2-amino-3-bromo-5-chlorobenzoic acid | Urea or Cyanates | Well-established methodology | Harsh reaction conditions, moderate yields |

| Microwave-Assisted Synthesis | Substituted anthranilamide | Formic acid or orthoesters | Rapid reaction times, higher yields | Specialized equipment required |

| Flow Chemistry | Halogenated anilines | Phosgene or its equivalents | High throughput, precise control | Initial setup costs |

| Catalytic C-H Amination | Substituted benzamide | Transition metal catalyst | High atom economy | Catalyst development and optimization |

Exploration of Unconventional Reactivity Profiles

The presence of two distinct halogen atoms (bromine and chlorine) at the C8 and C6 positions, respectively, along with the lactam functionality, endows 8-bromo-6-chloroquinazolin-2(1H)-one with a unique reactivity profile that warrants thorough investigation.

Future research should focus on:

Selective Cross-Coupling Reactions: A systematic study of the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would enable the selective functionalization of the quinazolinone core to build molecular complexity.

Photoredox Catalysis: Investigating the use of visible-light photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods. This could include radical-based C-H functionalization or dehalogenation reactions.

Ring-Opening and Rearrangement Reactions: Exploring the stability of the quinazolinone ring under various conditions to uncover potential ring-opening or rearrangement pathways, leading to the synthesis of novel heterocyclic systems.

Application of Advanced Spectroscopic Probes for Real-time Molecular Studies

To gain a deeper understanding of the dynamic behavior of 8-bromo-6-chloroquinazolin-2(1H)-one , the application of advanced spectroscopic techniques is crucial. These methods can provide real-time insights into reaction mechanisms and molecular interactions.

Potential avenues for investigation include:

In-situ NMR and IR Spectroscopy: To monitor the progress of synthetic reactions and identify transient intermediates, providing valuable mechanistic data.

Time-Resolved Fluorescence Spectroscopy: To study the excited-state dynamics of the molecule, which is essential for understanding its photophysical properties and potential applications in sensing or imaging.

Two-Dimensional Infrared (2D-IR) Spectroscopy: To probe the vibrational couplings within the molecule and how they are influenced by solvent interactions or binding to biological targets.

Integration of Machine Learning in Computational Design and Prediction

Computational chemistry and machine learning are powerful tools for accelerating the discovery and optimization of new molecules. For 8-bromo-6-chloroquinazolin-2(1H)-one , these approaches can be leveraged to predict its properties and guide experimental efforts.

Future research directions include:

Quantum Mechanical Calculations: To accurately predict the geometric, electronic, and spectroscopic properties of the molecule.

Molecular Dynamics Simulations: To study the conformational dynamics and interactions with solvents or biological macromolecules.

Machine Learning Models: To develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models for predicting the biological activity and physicochemical properties of novel derivatives based on the 8-bromo-6-chloroquinazolin-2(1H)-one scaffold.

Discovery of Novel Biological Targets and Mechanistic Insights

Given the broad spectrum of biological activities associated with the quinazolinone scaffold, a key area of future research will be the identification of the biological targets of 8-bromo-6-chloroquinazolin-2(1H)-one and the elucidation of its mechanism of action.

Key research strategies should involve:

High-Throughput Screening: Screening the compound against a diverse panel of biological targets, including enzymes, receptors, and ion channels.

Chemical Proteomics: Using affinity-based probes derived from 8-bromo-6-chloroquinazolin-2(1H)-one to identify its protein binding partners in a cellular context.

Structural Biology: Determining the X-ray crystal structure or NMR structure of the compound in complex with its biological target to provide a detailed understanding of the binding interactions at the atomic level.

Advanced Materials Science Applications for Quinazolinone Derivatives

Beyond its potential in medicinal chemistry, the unique electronic and photophysical properties of 8-bromo-6-chloroquinazolin-2(1H)-one could be exploited in the field of materials science.

Unexplored applications to be investigated include:

Organic Light-Emitting Diodes (OLEDs): The quinazolinone core could serve as a building block for novel organic semiconductors with tunable emission properties.

Chemical Sensors: The lactam functionality and the potential for hydrogen bonding make this scaffold a candidate for the development of chemosensors for the detection of specific ions or molecules.

Functional Polymers: Incorporation of the 8-bromo-6-chloroquinazolin-2(1H)-one moiety into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, or unique photophysical properties.

Q & A

Q. What are the recommended synthetic routes for 8-bromo-6-chloroquinazolin-2(1H)-one, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. Bromination at the 8-position and chlorination at the 6-position are critical for regioselectivity. Optimize reaction conditions by:

- Temperature control : Maintain 60–80°C during bromination to minimize side products .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance halogen reactivity .

- Catalyst use : Employ Lewis acids (e.g., AlCl₃) to accelerate cyclization .

Key Table :

| Step | Reagents | Temperature | Yield Range |

|---|---|---|---|

| Bromination | NBS, DMF | 70°C | 60–75% |

| Chlorination | Cl₂, AlCl₃ | 60°C | 70–85% |

Q. How should researchers characterize the purity and structural identity of 8-bromo-6-chloroquinazolin-2(1H)-one?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

Q. What are the primary biological assays used to screen this compound for activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) due to quinazolinone’s scaffold affinity. Use:

- In vitro kinase assays : Measure IC₅₀ values via ADP-Glo™ kits .

- Cell-based viability assays : Test against cancer lines (e.g., MCF-7) with MTT protocols .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of 8-bromo-6-chloroquinazolin-2(1H)-one in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) and molecular docking:

- DFT : Calculate Fukui indices to identify electrophilic centers (C-2 and C-4 positions) .

- Docking : Simulate interactions with target proteins (e.g., tyrosine kinases) using AutoDock Vina .

Key Insight : The bromine atom’s steric bulk directs nucleophiles to the 2-position, while chlorine stabilizes intermediates via resonance .

Q. What strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?

- Methodological Answer : Address discrepancies via:

- Dose-response validation : Re-test activity across multiple concentrations (1 nM–100 µM) .

- Off-target profiling : Use proteome-wide affinity assays (e.g., KINOMEscan®) to rule out nonspecific binding .

- Structural validation : Confirm crystallographic data (e.g., SHELXL refinement) to ensure compound integrity .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

- Methodological Answer : Apply structure-activity relationship (SAR) principles:

- Bioisosteric replacement : Substitute Br with CF₃ to enhance lipophilicity .

- Prodrug synthesis : Introduce ester moieties at the 1H-position to delay hepatic clearance .

Validation : Use microsomal stability assays (e.g., human liver microsomes) to quantify half-life improvements .

Specialized Techniques

Q. What crystallographic methods are critical for determining the solid-state structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD):

- Data collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation) .

- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and H-atom positioning .

Key Metrics :

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| CCDC Deposition | Include in Cambridge Structural Database . |

Q. How do solvent effects influence the compound’s stability during long-term storage?

- Methodological Answer : Conduct accelerated stability studies:

- Conditions : Store at -20°C in anhydrous DMSO or under argon .

- Analysis : Monitor degradation via LC-MS every 3 months; <5% degradation over 12 months is acceptable .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in PubChem vs. supplier specifications?

- Methodological Answer : Re-evaluate using standardized protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.